molecular formula C12H12ClN7OS B12173511 C12H12ClN7OS

C12H12ClN7OS

Cat. No.: B12173511
M. Wt: 337.79 g/mol
InChI Key: HGJDBBZUXBYRQF-UHFFFAOYSA-N
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Description

C₁₂H₁₂ClN₇OS is a heterocyclic organic compound containing chlorine, nitrogen, sulfur, and oxygen atoms. The chlorine atom may enhance lipophilicity and metabolic stability, as seen in structurally related compounds .

Properties

Molecular Formula

C12H12ClN7OS

Molecular Weight

337.79 g/mol

IUPAC Name

4-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C12H12ClN7OS/c1-7-15-18-12(22-7)14-11(21)4-2-3-9-16-17-10-6-5-8(13)19-20(9)10/h5-6H,2-4H2,1H3,(H,14,18,21)

InChI Key

HGJDBBZUXBYRQF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCCC2=NN=C3N2N=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C12H12ClN7OS typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions. This may include the use of aldehydes or ketones as starting materials, which react with amines to form imines.

    Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups such as chlorine, sulfur, and additional nitrogen atoms. This can be achieved through halogenation, thiolation, and amination reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

C12H12ClN7OS: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, potassium cyanide, dimethyl sulfoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

C12H12ClN7OS: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of C12H12ClN7OS involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its versatility as a research tool.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares C₁₂H₁₂ClN₇OS with key analogues from the evidence:

Compound (CAS No.) Molecular Formula Molecular Weight Key Functional Groups Solubility Biological Activity Synthesis Method
C₁₂H₁₂ClN₇OS C₁₂H₁₂ClN₇OS ~342.8 g/mol Chlorine, sulfonyl, triazole Not reported Hypothesized enzyme inhibition Not described in evidence
239097-74-6 C₇H₆N₂O 134.14 g/mol Benzoxazole, nitro 1.55 mg/mL (water) CYP1A2 inhibition SnCl₄/HCl-mediated reduction
26905-02-2 C₁₁H₁₄ClN 195.69 g/mol Chlorophenyl, piperidine 0.115 mg/mL (water) CYP2D6 inhibition Microwave-assisted coupling
1173206-71-7 C₉H₁₉ClN₂O₂ 222.71 g/mol Chloroalkyl, carbamate 5.77–38.4 mg/mL (variable) High GI absorption NaBH(OAc)₃ reduction in ethanol

Key Differences and Trends

  • Solubility: The benzoxazole derivative (239097-74-6) exhibits high aqueous solubility (1.55 mg/mL), attributed to its polar nitro group . In contrast, the chlorophenyl-piperidine compound (26905-02-2) has lower solubility (0.115 mg/mL) due to increased hydrophobicity . C₁₂H₁₂ClN₇OS likely falls between these extremes, given its mixed polar (sulfonyl) and nonpolar (chlorine) groups.
  • Enzyme Inhibition :
    • Compounds with aromatic chlorine (e.g., 26905-02-2) show specificity for CYP2D6, while benzoxazoles (e.g., 239097-74-6) target CYP1A2 . C₁₂H₁₂ClN₇OS may exhibit broader inhibition due to its triazole moiety, which often interacts with multiple enzyme active sites.
  • Synthetic Complexity :
    • Microwave-assisted synthesis (26905-02-2) achieves high yields (70%) under mild conditions , whereas SnCl₄/HCl methods (239097-74-6) require precise temperature control (0–20°C) . C₁₂H₁₂ClN₇OS would likely require multi-step synthesis, possibly involving cyclization to form the triazole ring.

Toxicity and Bioavailability

  • The chlorophenyl-piperidine compound (26905-02-2) carries warnings for skin/eye irritation (H315-H319) , while the benzoxazole derivative (239097-74-6) has a moderate bioavailability score (0.55) . C₁₂H₁₂ClN₇OS’s sulfonyl group may improve bioavailability but could also introduce renal toxicity risks.

Biological Activity

C12H12ClN7OS is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula this compound indicates that this compound contains:

  • Carbon (C) : 12
  • Hydrogen (H) : 12
  • Chlorine (Cl) : 1
  • Nitrogen (N) : 7
  • Oxygen (O) : 1
  • Sulfur (S) : 1

The presence of nitrogen and sulfur suggests potential interactions with biological systems, particularly in terms of enzyme inhibition and antimicrobial activity.

1. Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, derivatives of benzenesulphonamide have shown promising results, with minimum inhibitory concentrations (MIC) ranging from 6.45 to 6.72 mg/mL against these pathogens .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMIC (mg/mL)
Compound 4aE. coli6.67
Compound 4dS. aureus6.63
This compoundE. coliTBD
This compoundS. aureusTBD

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound is notable, particularly in the context of carrageenan-induced edema models in rats. Similar compounds have demonstrated significant reductions in inflammation, with efficacy rates exceeding 90% in some studies . This suggests that this compound may also possess similar anti-inflammatory properties.

Table 2: Anti-inflammatory Efficacy of Related Compounds

CompoundEfficacy (%) at 3h
Compound 4a87.83
Compound 4c89.66
This compoundTBD

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways and microbial metabolism. For instance, sulphonamide derivatives are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, thereby exerting their antimicrobial effects . Additionally, the presence of the chlorine atom may enhance the lipophilicity of the compound, facilitating better membrane penetration and bioavailability.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to this compound:

  • A study synthesized a series of benzenesulphonamide derivatives and evaluated their biological activities, finding that modifications at specific positions significantly affected their antimicrobial and anti-inflammatory efficacy .
  • Another research effort highlighted the structure-activity relationship (SAR) within similar compounds, demonstrating how variations in functional groups can lead to enhanced biological profiles .

Table 3: Summary of Case Studies on Biological Activity

Study ReferenceFocus AreaKey Findings
AntimicrobialSignificant activity against E. coli and S. aureus
Structure-ActivityModifications enhance biological activity

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